Sulfo-Cyanine7 alkyne

Description

Properties

Molecular Formula |

C40H46KN3O7S2 |

|---|---|

Molecular Weight |

784.0 g/mol |

IUPAC Name |

potassium 3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |

InChI |

InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1 |

InChI Key |

BHUOSGHGWGCWQE-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sulfo-Cyanine7 alkyne, Sulfo-Cyanine 7 alkyne, Sulfo-Cy7 alkyne, Sulfo-Cy 7 alkyne |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-Cyanine7 Alkyne: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Sulfo-Cyanine7 alkyne, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and bioconjugation. Detailed experimental protocols for its application in copper-catalyzed click chemistry and protein labeling are presented, alongside a comparative analysis with the structurally similar Sulfo-Cyanine7.5 alkyne.

Core Chemical and Physical Properties

This compound is a water-soluble, sulfonated cyanine (B1664457) dye featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Its excellent water solubility, a result of its sulfonate groups, makes it an ideal candidate for labeling proteins and nucleic acids in aqueous environments with minimal use of organic co-solvents.

The strong near-infrared fluorescence of this compound offers significant advantages for in vivo imaging, including deep tissue penetration and reduced background autofluorescence from biological samples. These characteristics, combined with its high photostability and quantum yield, make it a valuable tool for a range of applications, from fluorescence microscopy and flow cytometry to the development of targeted molecular probes for diagnostics and drug delivery.

Comparative Data: this compound vs. Sulfo-Cyanine7.5 Alkyne

For clarity, the following tables summarize the distinct properties of this compound and the related, but structurally different, Sulfo-Cyanine7.5 alkyne.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C40H46KN3O7S2 | [1] |

| Molecular Weight | 784.04 g/mol | [1] |

| Appearance | Dark green powder | |

| Solubility | Good in DMSO, DMF; significant in water | [2] |

| CAS Number | 2183440-56-2 | [2] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~773 nm | |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.24 | |

| Correction Factor (CF260) | 0.04 | |

| Correction Factor (CF280) | 0.04 |

Table 3: Chemical Properties of Sulfo-Cyanine7.5 Alkyne

| Property | Value | Reference |

| Molecular Formula | C48H48K3N3O13S4 | [3] |

| Molecular Weight | 1120.45 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Good in water, DMSO, DMF | [4] |

Table 4: Spectroscopic Properties of Sulfo-Cyanine7.5 Alkyne

| Property | Value | Reference |

| Excitation Maximum (λex) | ~778 nm | [5] |

| Emission Maximum (λem) | ~797 nm | [5] |

| Molar Extinction Coefficient (ε) | ~222,000 L·mol⁻¹·cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.21 | [5] |

| Correction Factor (CF260) | 0.09 | [5] |

| Correction Factor (CF280) | 0.09 | [5] |

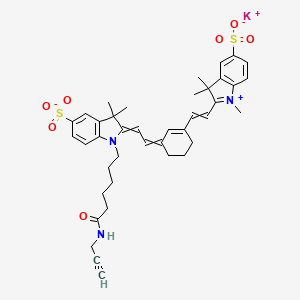

Chemical Structure

The structure of this compound is characterized by two indole (B1671886) rings linked by a polymethine chain, with sulfonate groups conferring water solubility and a terminal alkyne for conjugation.

(A precise chemical structure diagram would be inserted here in a final document, based on the information from the provided search results.)

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the use of this compound in common bioconjugation techniques.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

This protocol outlines the general steps for labeling an azide-modified biomolecule with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)

-

DMSO or DMF (if needed to dissolve the dye)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Preparation of Reagents:

-

Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

-

Freshly prepare the sodium ascorbate (B8700270) solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule, this compound (typically in a 1.5 to 10-fold molar excess over the biomolecule), and the reaction buffer.

-

Add the copper(I)-stabilizing ligand to the reaction mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.

-

Protocol 2: Protein Labeling and Purification

This protocol details the labeling of a protein with an amine-reactive version of Sulfo-Cyanine7 (e.g., Sulfo-Cyanine7 NHS ester) for comparison, followed by a general purification procedure applicable to the click-labeled protein as well.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)

-

This compound (for click chemistry) or Sulfo-Cyanine7 NHS ester (for amine labeling)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 for NHS ester chemistry)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester chemistry)

-

Purification column (e.g., Sephadex G-25)

Methodology for Amine-Reactive Labeling:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

-

Dye Preparation:

-

Prepare a 10 mg/mL stock solution of the Sulfo-Cyanine7 NHS ester in anhydrous DMSO or DMF immediately before use.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, slowly add the reactive dye solution. A typical molar ratio of dye to protein is 10:1 to 20:1.

-

Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.

-

-

Quenching:

-

Stop the reaction by adding the quenching reagent.

-

Purification of Labeled Protein (Applicable to both CuAAC and Amine-Reactive Labeling):

-

Column Preparation:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS or the desired storage buffer.

-

-

Separation:

-

Apply the reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

-

-

Fraction Collection and Analysis:

-

Collect the fractions and measure the absorbance at 280 nm (for protein) and ~750 nm (for Sulfo-Cyanine7) to determine the degree of labeling.

-

Visualizations

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

Experimental Workflow: Protein Labeling and Purification

Caption: General workflow for labeling proteins with an amine-reactive Sulfo-Cyanine7 dye.

Application in a Generic Signaling Pathway

Caption: Application of this compound in tracking a protein of interest within a signaling pathway.

References

Sulfo-Cyanine7 Alkyne: A Technical Guide to Absorption and Emission Spectra for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of the photophysical properties, experimental protocols, and applications of Sulfo-Cyanine7 (Sulfo-Cy7) alkyne, a near-infrared (NIR) fluorescent dye. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive resource for utilizing this versatile fluorophore in advanced imaging and bioconjugation applications.

Sulfo-Cyanine7 alkyne is a water-soluble, sulfonated cyanine (B1664457) dye functionalized with a terminal alkyne group.[1][2] This alkyne moiety enables covalent labeling of azide-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][3][4] Its strong fluorescence in the NIR region, coupled with its high aqueous solubility, makes it an ideal candidate for a range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[3]

Photophysical Properties

The spectral characteristics of Sulfo-Cy7 alkyne place it firmly in the near-infrared window, a region where biological tissues exhibit minimal absorbance and autofluorescence, thus allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging studies. The key quantitative photophysical parameters for this compound and the related Sulfo-Cyanine7.5 alkyne are summarized below.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Reference |

| Excitation Maximum (λabs) | 750 nm | [4] |

| Emission Maximum (λem) | 773 nm | [3][4] |

| Molar Extinction Coefficient (ε) | 240,600 L·mol-1·cm-1 | [4] |

| Fluorescence Quantum Yield (Φ) | 0.24 | [4] |

| Stokes Shift | ~23 nm | [3] |

| Correction Factor (CF260) | 0.04 | [4] |

| Correction Factor (CF280) | 0.04 | [4] |

| Molecular Weight | 784.04 g/mol | [4] |

| Solubility | Good in DMF, DMSO; significant in water | [4] |

Table 2: Photophysical Properties of Sulfo-Cyanine7.5 Alkyne

| Parameter | Value | Reference |

| Excitation Maximum (λabs) | 778 nm | [5] |

| Emission Maximum (λem) | 797 nm | [5] |

| Molar Extinction Coefficient (ε) | 222,000 L·mol-1·cm-1 | [5] |

| Fluorescence Quantum Yield (Φ) | 0.21 | [5] |

| Molecular Weight | 1120.5 g/mol | [5] |

| Solubility | Water, DMSO, DMF | [5] |

Experimental Protocols

Accurate and reproducible experimental data are paramount in scientific research. The following sections detail standardized protocols for measuring the spectral properties of Sulfo-Cy7 alkyne and for its application in bioconjugation.

Measurement of Absorption and Emission Spectra

This protocol outlines the general procedure for determining the absorption and fluorescence emission spectra of cyanine dyes.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol, dimethyl sulfoxide (B87167) (DMSO), or water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

1 cm path-length quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. The concentration should be carefully chosen to ensure that the maximum absorbance is less than 1.0 absorbance unit to avoid inner filter effects.[6]

-

Absorption Spectrum Measurement:

-

Fill a cuvette with the pure solvent to serve as a reference blank.

-

Record the baseline spectrum of the solvent over the desired wavelength range (e.g., 600-850 nm).[7]

-

Replace the blank with the cuvette containing the Sulfo-Cy7 alkyne solution.

-

Measure the absorption spectrum. The wavelength of maximum absorbance (λmax) should be identified.

-

-

Emission Spectrum Measurement:

-

Excite the sample at its absorption maximum (or a nearby wavelength).

-

Scan the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., 760-850 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general workflow for the conjugation of this compound to an azide-containing biomolecule.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-stabilizing ligand (e.g., THPTA)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule and this compound in the reaction buffer.

-

Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate (B8700270).

-

-

Catalyst Preparation: In a separate tube, mix the CuSO₄ and ligand solutions to form the copper-ligand complex.

-

Conjugation Reaction:

-

To the solution of the azide-modified biomolecule and this compound, add the pre-formed copper-ligand complex.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction mixture at room temperature, protected from light, for 1-4 hours.

-

-

Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted dye and catalyst components.

Visualizing Workflows and Pathways

Logical Relationship of Sulfo-Cy7 Alkyne Functionality

The core utility of this compound stems from its dual nature: a fluorescent reporter group and a reactive handle for bioconjugation. The following diagram illustrates this fundamental relationship.

References

- 1. interchim.fr [interchim.fr]

- 2. This compound | Fluorescent Dye | 2183440-55-1 | Invivochem [invivochem.com]

- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Cy7.5 alkyne | BroadPharm [broadpharm.com]

- 6. Conjugated Dyes | Chem Lab [chemlab.truman.edu]

- 7. lakeheadu.ca [lakeheadu.ca]

Sulfo-Cyanine7 Alkyne: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Sulfo-Cyanine7 (Sulfo-Cy7) alkyne in modern research, providing a comprehensive resource for its use in bioorthogonal chemistry, molecular imaging, and drug development. Sulfo-Cyanine7 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye that has become an invaluable tool for the precise labeling and visualization of biomolecules in complex biological systems.[1][2][3] Its exceptional properties, including high aqueous solubility, bright fluorescence, and the presence of a terminal alkyne group for "click" chemistry, make it a versatile probe for a wide range of scientific investigations.[4][5][6]

Core Principles and Applications

The primary utility of this compound lies in its terminal alkyne group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific "click chemistry" allows for the covalent attachment of the dye to azide-modified biomolecules, forming a stable triazole linkage.[5][7] This bioorthogonal reaction is exceptionally selective, meaning it does not interfere with native biological functional groups, enabling the precise labeling of target molecules in their native environment.

The key applications of this compound in research include:

-

Bioconjugation: Efficiently labeling a wide array of biomolecules, including proteins, antibodies, peptides, and nucleic acids.[1][]

-

In Vivo Imaging: Its emission in the near-infrared spectrum allows for deep tissue penetration with minimal background autofluorescence, making it ideal for whole-body imaging in small animal models.[1][4]

-

Fluorescence Microscopy: High-resolution imaging of cellular and subcellular structures.[1]

-

Flow Cytometry: Providing distinct fluorescent signals for precise cell sorting and analysis.[1]

-

Metabolic Labeling: Tracking the synthesis and dynamics of biomolecules by incorporating azide-modified metabolic precursors, which are then visualized with this compound.

Quantitative Data Summary

The spectral and physical properties of this compound and the related Sulfo-Cyanine7.5 alkyne are summarized below. The sulfonated nature of these dyes enhances their water solubility and improves their optical properties, leading to brighter fluorescence and increased photostability compared to their non-sulfonated counterparts.[]

| Property | This compound | Sulfo-Cyanine7.5 alkyne | Reference(s) |

| Excitation Maximum (λex) | ~750 nm | ~778 nm | [3][5] |

| Emission Maximum (λem) | ~773 nm | ~797 nm | [3][5] |

| Molar Extinction Coefficient (ε) | 240,600 L·mol⁻¹·cm⁻¹ | 222,000 L·mol⁻¹·cm⁻¹ | [3][5] |

| Fluorescence Quantum Yield (Φ) | 0.24 | 0.21 | [3][5] |

| Molecular Weight | 784.04 g/mol | 1120.46 g/mol | [3][9] |

| Solubility | Good in water, DMSO, DMF | Good in water, DMSO, DMF | [3][5] |

| Storage Conditions | -20°C in the dark for up to 24 months | -20°C in the dark for up to 24 months | [3][9] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Proteins

This protocol details the general steps for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide (B81097) group.

Materials:

-

Azide-modified protein in a buffer free of primary amines (e.g., PBS, pH 7.4)

-

This compound

-

Dimethylsulfoxide (DMSO) or water for dye stock solution

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Protein purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of this compound: Dissolve the dye in DMSO or water to a concentration of 10 mM.

-

Prepare the protein solution: Adjust the concentration of the azide-modified protein to 2-10 mg/mL in an appropriate buffer.

-

Prepare the catalyst solution:

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 200 mM solution of THPTA in water.

-

Immediately before use, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the Cu(I)-THPTA complex.

-

-

Prepare the reducing agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

Labeling Reaction:

-

To the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio of approximately 10:1.

-

Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Quantification:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).

-

Calculate the degree of labeling (DOL) using the molar extinction coefficients of the protein and the dye.

-

Protocol 2: In Vivo Imaging of a Sulfo-Cy7 Labeled Probe in a Murine Model

This protocol provides a general workflow for non-invasive imaging of a tumor in a mouse model using a Sulfo-Cy7-labeled targeting agent (e.g., an antibody).

Materials:

-

Tumor-bearing mouse model

-

Sulfo-Cy7-labeled probe (e.g., antibody-dye conjugate)

-

Sterile phosphate-buffered saline (PBS)

-

In vivo imaging system with appropriate NIR filters

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Probe Preparation: Dilute the Sulfo-Cy7-labeled probe to the desired concentration in sterile PBS.

-

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer.

-

Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image of the mouse to determine background autofluorescence.

-

Probe Administration: Inject the Sulfo-Cy7-labeled probe intravenously via the tail vein.

-

Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

Ex Vivo Analysis (Optional):

-

At the final time point, euthanize the mouse.

-

Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

-

Image the dissected tissues to confirm the biodistribution of the fluorescent signal.

-

-

Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs.

-

Quantify the fluorescence intensity in each ROI to determine the probe's accumulation and clearance profile.

-

Visualizations

Click Chemistry Labeling Workflow

Caption: Workflow for labeling biomolecules with this compound via click chemistry.

Probing Receptor Tyrosine Kinase (RTK) Trafficking

The trafficking of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), is a crucial aspect of cell signaling and can be investigated using click chemistry. For instance, the trafficking of the Nerve Growth Factor (NGF) receptor, TrkA, can be studied by labeling the receptor population at the cell surface and tracking their internalization and subsequent movement within the cell following ligand binding. A similar approach has been used with related cyanine (B1664457) dyes to study receptor trafficking.[10]

Caption: Investigating RTK trafficking and signaling using Sulfo-Cy7 alkyne.

Applications in Drug Development

The unique characteristics of this compound make it a valuable tool in the development of novel therapeutics and diagnostics.

-

Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching cytotoxic drugs to antibodies, creating ADCs that can specifically target and kill cancer cells. This compound can be incorporated into this workflow to create fluorescently labeled ADCs, enabling the visualization and quantification of their delivery to tumor sites.

-

Targeted Drug Delivery: Nanoparticles and other drug delivery vehicles can be functionalized with this compound to track their biodistribution, cellular uptake, and drug release kinetics in vivo.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: By labeling small molecule drugs with this compound, researchers can monitor their absorption, distribution, metabolism, and excretion (ADME) profiles in real-time within a living organism.

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 5. Sulfo-Cy7.5 alkyne | BroadPharm [broadpharm.com]

- 6. Sulfo-Cy7 alkyne, 2183440-56-2 | BroadPharm [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]

Understanding the Fluorescence Quantum Yield of Sulfo-Cyanine7 Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Sulfo-Cyanine7 alkyne, a near-infrared (NIR) fluorescent dye increasingly utilized in biological and biomedical research. This document details the dye's properties, experimental protocols for quantum yield determination and bioconjugation, and illustrates its application in cellular imaging workflows.

Core Properties of this compound

Sulfo-Cyanine7 (Sulfo-Cy7) alkyne is a water-soluble, near-infrared fluorescent dye that is a valuable tool for deep tissue imaging and the labeling of biomolecules.[1][2] Its key characteristics are summarized in the table below.

| Property | Value | Reference |

| Fluorescence Quantum Yield (Φ) | 0.24 | [3] |

| Excitation Maximum (λex) | 750 nm | [3] |

| Emission Maximum (λem) | 773 nm | [3] |

| Molar Extinction Coefficient (ε) | 240,600 L·mol⁻¹·cm⁻¹ | [3] |

| Molecular Weight | 784.04 g/mol | [3] |

| Solubility | Good in DMF, DMSO, and water | [3] |

The sulfonated nature of Sulfo-Cy7 enhances its water solubility, making it ideal for bioconjugation in aqueous environments and reducing the tendency of labeled biomolecules to aggregate.[4] The alkyne functional group allows for its efficient and specific attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][5]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7]

Principle: The quantum yield of a sample (X) is calculated relative to a standard (ST) using the following equation[6]:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

Reference Standards for the Near-Infrared Region:

Choosing an appropriate reference standard with overlapping absorption and emission spectra is crucial for accurate measurements.[8] Suitable standards for the spectral range of this compound include:

| Standard | Solvent | Quantum Yield (Φ) | Reference |

| Indocyanine Green (ICG) | Ethanol | 0.05 - 0.22 | [1][9] |

| Indocyanine Green (ICG) | DMSO | 0.13 - 0.42 | [9][10] |

| IR-125 | DMSO | 0.13 | [11] |

Detailed Protocol:

-

Solvent Selection: Use a spectroscopic grade solvent in which both the this compound and the chosen reference standard are soluble and stable (e.g., DMSO or ethanol).

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.[6]

-

Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the reference standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of this compound using the formula above.

-

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound can be conjugated to azide-modified biomolecules, such as proteins or peptides, through a click chemistry reaction.[12][13]

Materials:

-

Azide-modified protein in an azide-free buffer

-

This compound

-

1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

-

Freshly prepared 50 mM ascorbic acid solution in water

-

Inert gas (argon or nitrogen)

Protocol:

-

Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO or water. Prepare a fresh 50 mM solution of ascorbic acid in water.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution (not more than 1/3 of the total reaction volume) with the 1.5x protein labeling buffer.

-

Addition of Dye: Add the calculated volume of the this compound stock solution to the protein mixture and vortex gently. A 3x molar excess of the dye is recommended as a starting point.[12]

-

Degassing (Recommended): To prevent oxidation, degas the mixture by bubbling with an inert gas for 30-60 seconds.[12]

-

Initiation of Reaction: Add the freshly prepared ascorbic acid solution to initiate the CuAAC reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the labeled protein from excess dye and catalyst using size exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Applications in Cellular and In Vivo Imaging

The high quantum yield, NIR emission, and water solubility of Sulfo-Cyanine7 make it an excellent probe for various imaging applications.[2][14]

Tracking Cancer Cell Metastasis

Sulfo-Cy7 can be conjugated to antibodies that target specific cell surface markers on cancer cells, enabling the in vivo tracking of tumor metastasis.[15][16]

Monitoring Receptor Internalization

By labeling a ligand with Sulfo-Cy7, the process of receptor-mediated endocytosis can be visualized and quantified.[17][18][19]

Conclusion

This compound is a robust and versatile near-infrared fluorescent probe with a favorable quantum yield for a wide range of biological applications. Its water solubility and reactivity via click chemistry make it an invaluable tool for labeling biomolecules for in vitro and in vivo imaging studies. The detailed protocols and application workflows provided in this guide serve as a foundation for researchers and drug development professionals to effectively utilize this powerful fluorophore in their studies.

References

- 1. PhotochemCAD | Indocyanine Green [photochemcad.com]

- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. chem.uci.edu [chem.uci.edu]

- 7. agilent.com [agilent.com]

- 8. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01894C [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. exciton.luxottica.com [exciton.luxottica.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. Developing Targeted Hybrid Imaging Probes by Chelator Scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IMAGING OF THE INTERACTION OF CANCER CELLS AND THE LYMPHATIC SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Sulfo-Cyanine7 Alkyne: Stability and Storage

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of fluorescent probes is paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and storage recommendations for Sulfo-Cyanine7 (Sulfo-Cy7) alkyne, a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in bioconjugation via click chemistry.

Core Properties and Storage Recommendations

Sulfo-Cyanine7 alkyne is a sulfonated heptamethine cyanine (B1664457) dye featuring a terminal alkyne group. The sulfonate groups confer high water solubility, making it particularly suitable for labeling biomolecules in aqueous environments. Its fluorescence in the NIR spectrum is advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.

Proper storage is critical to maintain the chemical integrity and fluorescence quantum yield of Sulfo-Cy7 alkyne. The following table summarizes the manufacturer's recommendations for storage and handling.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | [1][2][3] |

| Storage Duration | Up to 24 months | [1][3] |

| Light Exposure | Store in the dark. Avoid prolonged exposure to light. | [1][2][3] |

| Moisture | Store in a desiccated environment. | [1][2] |

| Transportation | Can be shipped at ambient temperature for up to 3 weeks. | [1][2][3] |

| Appearance | Dark green powder | |

| Solubility | Good in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). | [4] |

Stability Profile of this compound

The stability of cyanine dyes, including Sulfo-Cy7 alkyne, is influenced by several factors such as light, temperature, pH, and the presence of oxidizing or reducing agents. While specific quantitative stability data for Sulfo-Cy7 alkyne under a wide range of conditions is not extensively available in peer-reviewed literature, general characteristics of cyanine dyes provide valuable insights.

Photostability

Cyanine dyes are susceptible to photodegradation, a process often initiated from the triplet state of the dye molecule.[5] The polymethine chain is particularly prone to reaction with reactive oxygen species (ROS), such as singlet oxygen, which can be generated upon light exposure.[5][6] This can lead to photobleaching and a loss of fluorescence.

Key considerations for photostability include:

-

Oxygen Exclusion: The removal of oxygen can significantly reduce the rate of photobleaching.[5]

-

Protective Agents: The use of a reductive/oxidative system (ROXS), such as a combination of ascorbic acid and methyl viologen, has been shown to enhance the photostability of Cy3 and Cy5 dyes in microarray experiments.[7]

-

Structural Rigidity: The rigidized trimethylene chain in the structure of some sulfo-cyanine dyes, like Sulfo-Cyanine7.5, contributes to a higher quantum yield and potentially improved photostability.[1]

Temperature Stability

While long-term storage is recommended at -20°C, short-term exposure to ambient temperatures during transportation is generally acceptable.[1][2][3] However, elevated temperatures can accelerate the degradation of cyanine dyes. Thermal truncation, or the shortening of the polymethine chain, has been observed in some cyanine dyes at elevated temperatures, leading to the formation of shorter-wavelength absorbing and emitting products.[8]

pH Stability

The fluorescence of many cyanine dyes is relatively stable across a broad pH range (typically pH 4-11), which is a key advantage for their use in biological buffers.[9] However, extreme pH values can affect the structure and stability of the dye. For labeling reactions, such as NHS ester conjugations, a slightly alkaline pH (around 8.5) is often recommended to ensure the reactivity of the primary amine groups on the target biomolecule.[9] Click chemistry reactions are generally pH-insensitive.

Experimental Protocols

Experimental Protocol for Assessing Photostability

This protocol provides a general framework for evaluating the photostability of this compound in solution.

1. Materials:

- This compound

- Phosphate-buffered saline (PBS), pH 7.4

- A stable light source with a defined wavelength and intensity (e.g., a 730 nm LED)[10]

- Spectrophotometer or plate reader capable of measuring absorbance and fluorescence

- Cuvettes or microplates

2. Procedure:

- Prepare a stock solution of this compound in DMSO and dilute it to a final concentration in PBS with a known initial absorbance at its maximum absorption wavelength (~750 nm).

- Place the sample in the light path of the chosen light source.

- At defined time intervals, remove the sample (or use an in-line measurement system) and record the full absorbance spectrum and fluorescence emission spectrum.

- Monitor the decrease in absorbance at the maximum absorption wavelength over time.

- Plot the normalized absorbance as a function of illumination time.

- The data can be fitted to a monoexponential decay function to determine the photobleaching half-life (τ1/2).[10]

Experimental Protocol for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol outlines the steps for labeling an azide-modified biomolecule with this compound using CuAAC.[11][12][13][14]

1. Materials:

- This compound

- Azide-modified biomolecule (e.g., protein, oligonucleotide)

- Copper(II) sulfate (B86663) (CuSO₄)

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

- Sodium ascorbate (B8700270)

- Reaction buffer (e.g., PBS)

- DMSO (for dissolving reagents if necessary)

- Purification system (e.g., size-exclusion chromatography)

2. Procedure:

- Preparation of Stock Solutions:

- Prepare a 10 mM stock solution of this compound in DMSO.

- Prepare a 100 mM stock solution of CuSO₄ in water.

- Prepare a 200 mM stock solution of THPTA ligand in water.

- Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

- Reaction Setup:

- In a reaction tube, dissolve the azide-modified biomolecule in the reaction buffer.

- Add the this compound stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized.

- Prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and letting it stand for a few minutes.

- Add the Cu(I)-THPTA complex to the reaction mixture.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

- Incubation:

- Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

- Purification:

- Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, to remove unreacted dye and catalyst components.

Visualizations

Caption: Workflow for bioconjugation using this compound via CuAAC.

Caption: Logical relationships influencing the stability of this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 6. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

- 7. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 13. broadpharm.com [broadpharm.com]

- 14. axispharm.com [axispharm.com]

An In-Depth Technical Guide to Sulfo-Cyanine7 Alkyne for Novice Users in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cyanine7 (Sulfo-Cy7) alkyne, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and professionals in drug development. It covers the core principles of its application, detailed experimental protocols, and data presentation to facilitate its use for novice users in molecular biology.

Introduction to Sulfo-Cyanine7 Alkyne

This compound is a water-soluble, near-infrared fluorescent dye that is an invaluable tool for labeling and detecting biomolecules.[1] Its fluorescence in the NIR spectrum (typically with excitation around 750 nm and emission around 773-775 nm) makes it particularly well-suited for deep-tissue and in vivo imaging, as longer wavelength light penetrates biological tissues more effectively with reduced autofluorescence.[1][2] The sulfonate groups enhance its water solubility, making it ideal for labeling proteins and nucleic acids in aqueous environments.[1] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4]

Core Properties and Quantitative Data

The key characteristics of Sulfo-Cyanine7 are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | ~750 nm | [5] |

| Maximum Emission Wavelength (λem) | ~773-775 nm | [5][6] |

| Molar Extinction Coefficient (ε) | >200,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.3 | [5] |

| Recommended Excitation Laser | 750 nm | [5] |

| Recommended Emission Filter | 780 - 850 nm | [5] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common applications of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium Ascorbate

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is at a concentration of 1-2 mg/mL in an amine-free buffer.[7]

-

If the buffer contains amines (e.g., Tris), dialyze the protein against the conjugation buffer.

-

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[8]

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Prepare a 500 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. A 10- to 20-fold molar excess of the dye is recommended.[5]

-

Add the THPTA solution to the reaction mixture to a final concentration of 5 mM.

-

Add the CuSO₄ solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 10 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.[5]

-

-

Purification:

Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines the labeling of alkyne-modified DNA or RNA with an azide-containing molecule, which can be adapted for Sulfo-Cyanine7 azide. The reverse labeling (azide-modified oligo with this compound) follows the same principle.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-containing fluorescent dye (e.g., a Sulfo-Cyanine7 azide)

-

2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0

-

DMSO

-

5mM Ascorbic Acid Stock (freshly prepared)

-

10 mM Copper (II)-TBTA Stock in 55% DMSO

-

Acetone (B3395972) or ethanol (B145695) for precipitation

-

Nuclease-free water

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water.[9]

-

-

Reaction Setup:

-

Catalyst Addition:

-

Add the required volume of 5mM Ascorbic Acid Stock solution and vortex briefly.[9]

-

Degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 30 seconds.[10]

-

Add the required amount of 10 mM Copper (II)-TBTA Stock in 55% DMSO.[9]

-

Flush the vial with inert gas and cap it tightly.[10]

-

-

Incubation and Precipitation:

-

Vortex the mixture thoroughly. If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex again.[9]

-

Incubate at room temperature overnight.[9]

-

Precipitate the conjugate by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA).[9]

-

Mix thoroughly and keep at -20°C for 20 minutes.[9]

-

-

Purification:

Fluorescence Microscopy of Labeled Cells

This protocol describes the use of Sulfo-Cyanine7 labeled antibodies for immunofluorescence staining of cells.

Materials:

-

Cells grown on coverslips

-

Sulfo-Cyanine7 labeled antibody

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Preparation:

-

Permeabilization and Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[5]

-

-

Antibody Staining:

-

Dilute the Sulfo-Cyanine7-conjugated antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[5]

-

Wash the cells three times with PBS for 5 minutes each.[5]

-

-

Mounting and Imaging:

Visualizations

The following diagrams illustrate key experimental workflows and the underlying chemical principles.

Caption: Workflow for labeling an azide-modified antibody with this compound.

Caption: Experimental workflow for cellular imaging using a Sulfo-Cyanine7 labeled antibody.

Caption: The core principle of the copper-catalyzed azide-alkyne cycloaddition (click chemistry).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. Click Chemistry [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Developing Targeted Hybrid Imaging Probes by Chelator Scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. interchim.fr [interchim.fr]

Methodological & Application

Application Notes: Sulfo-Cyanine7 Alkyne for Protein Labeling

Introduction

Sulfo-Cyanine7 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye designed for robust and specific labeling of biomolecules.[1][2] Its terminal alkyne group enables covalent conjugation to azide-modified proteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] This method is highly selective and biocompatible, proceeding efficiently in aqueous buffers with minimal impact on protein function.[4][5][6] The resulting Sulfo-Cyanine7-labeled proteins are ideal for a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to the dye's high aqueous solubility and emission in the NIR spectrum, which minimizes background autofluorescence from biological samples.[7]

Principle of the Method

The labeling strategy involves two main stages:

-

Introduction of an Azide (B81097) Moiety: An azide group must be incorporated into the target protein. This can be achieved through various methods, such as metabolic labeling with azide-bearing amino acid analogs (e.g., azidohomoalanine) or by chemically modifying native amino acid residues (e.g., lysines) with an azide-functionalized linker.

-

Click Chemistry Reaction: The azide-modified protein is then reacted with this compound in the presence of a copper(I) catalyst. The reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein.

Experimental Protocols

Protocol 1: Introduction of Azide Groups onto a Protein

This protocol describes the chemical modification of primary amines (e.g., lysine (B10760008) residues) on a protein surface using an NHS-Ester-azide linker.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Azide-PEG4-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification resin (e.g., Sephadex G-25) for desalting[8]

Procedure:

-

Protein Preparation:

-

Ensure the protein is in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) ions, as these will compete with the labeling reaction.[8]

-

The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[8] Adjust the protein solution to pH 8.0-8.5 using 1 M sodium bicarbonate if necessary.[8]

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMF or DMSO.

-

-

Azide Labeling Reaction:

-

Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester stock solution to the protein solution.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light, with gentle mixing.

-

-

Purification:

-

Remove the unreacted azide linker by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8]

-

The resulting azide-modified protein is now ready for conjugation with this compound.

-

Protocol 2: this compound Labeling via Click Chemistry

This protocol details the copper-catalyzed click reaction to label the azide-modified protein.

Materials:

-

Azide-modified protein (from Protocol 1)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Purification resin (e.g., Sephadex G-25)[8]

Procedure:

-

Reagent Preparation:

-

Dye Solution: Prepare a 10 mM stock solution of this compound in water or DMSO.[9] Store protected from light.

-

Catalyst Premix: Prepare a fresh solution containing 50 mM CuSO₄ and 250 mM THPTA in water.

-

Reducing Agent: Prepare a fresh 500 mM stock solution of sodium ascorbate in water. This solution is prone to oxidation and should be made immediately before use.[9]

-

-

Click Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 1-5 mg/mL) with a 3-10 fold molar excess of this compound.[9]

-

Add the Catalyst Premix to a final concentration of 1 mM CuSO₄ / 5 mM THPTA.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 20 mM.

-

Gently mix the components and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification of Labeled Protein:

-

Remove excess dye and reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).[8][9]

-

Collect the colored fractions corresponding to the labeled protein. The labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol 3: Determination of Labeling Efficiency

The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cyanine7, which is approximately 750 nm (A₇₅₀).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

-

CF₂₈₀: Correction factor for the dye (A₂₈₀ / A₇₅₀). This value is typically ~0.05 for Cyanine7 dyes.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the Degree of Labeling (DOL) using the formula:

-

DOL = A₇₅₀ / (ε_dye × Protein Concentration (M))

-

ε_dye: Molar extinction coefficient of Sulfo-Cyanine7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).

-

-

Data Presentation

Table 1: Typical Reagent Concentrations for Click Chemistry Labeling

| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to protein) |

| Azide-Modified Protein | 1-10 mg/mL | 1-5 mg/mL | 1x |

| This compound | 10 mM | 0.1 - 0.5 mM | 3-10x |

| CuSO₄/THPTA Premix | 50 mM / 250 mM | 1 mM / 5 mM | - |

| Sodium Ascorbate | 500 mM | 20 mM | - |

Table 2: Expected Labeling Outcomes and Performance

| Parameter | Typical Value | Notes |

| Labeling Efficiency | 50-90% | Efficiency can be dependent on protein molecular weight, with higher molecular weight proteins often showing better labeling.[10] |

| Degree of Labeling (DOL) | 1.0 - 4.0 | A DOL between 2.0 and 4.0 is often optimal for antibody labeling to avoid quenching and loss of function. |

| Reaction Time | 1-2 hours | Reactions are typically complete within this timeframe at room temperature.[11] |

| Purity | >95% | Post-labeling purification is crucial to remove unreacted dye and reagents. |

Visualizations

Caption: Workflow for protein labeling using this compound via click chemistry.

References

- 1. This compound | Fluorescent Dye | 2183440-55-1 | Invivochem [invivochem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. mesoscale.com [mesoscale.com]

Application Notes and Protocols for Labeling Nucleic Acids with Sulfo-Cyanine7 Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of nucleic acids using Sulfo-Cyanine7 (Sulfo-Cy7) alkyne. Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye with high photostability and excellent water solubility, making it an ideal candidate for in vivo imaging and other biological applications where deep tissue penetration and minimal background fluorescence are required.[1][2] The labeling strategy is based on the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This reaction forms a stable triazole linkage between the alkyne group on the Sulfo-Cy7 dye and an azide-modified nucleic acid (DNA or RNA).[4][5]

The sulfonated nature of Sulfo-Cy7 enhances its water solubility, which is advantageous for labeling sensitive biomolecules like nucleic acids in aqueous environments.[6][] This protocol is designed for researchers in molecular biology, drug development, and diagnostics who require robust and efficient methods for fluorescently labeling oligonucleotides, DNA, and RNA for a variety of downstream applications, including fluorescence microscopy, flow cytometry, in situ hybridization, and in vivo imaging.[1][8]

Data Presentation

Table 1: Spectral Properties of Sulfo-Cyanine7

| Property | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | [1][8] |

| Emission Maximum (λem) | ~773 nm | [1][8] |

| Molar Extinction Coefficient (ε) | >150,000 cm⁻¹M⁻¹ | [9] |

| Stokes Shift | ~23 nm | [1] |

Table 2: Recommended Reagent Concentrations for CuAAC Labeling of Nucleic Acids

| Reagent | Stock Solution Concentration | Final Concentration in Reaction | Molar Excess (relative to nucleic acid) |

| Azide-Modified Nucleic Acid | Varies | 20 - 200 µM | 1x |

| Sulfo-Cyanine7 Alkyne | 10 mM in DMSO | 1.5x the nucleic acid concentration | 1.5 - 5x[8][10] |

| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 0.1 - 2 mM | Varies |

| Ligand (TBTA or THPTA) | 50 mM in DMSO/water | 0.5 - 10 mM | 5x (relative to CuSO₄)[11] |

| Sodium Ascorbate (B8700270) | 100 mM in water (freshly prepared) | 5 - 10 mM | Varies |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Azide-Modified Nucleic Acid: Dissolve the azide-modified oligonucleotide, DNA, or RNA in nuclease-free water to a desired stock concentration (e.g., 1 mM).

-

This compound: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light.[12]

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

-

Ligand (THPTA): Prepare a 50 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in nuclease-free water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects nucleic acids from degradation.[13]

-

Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution must be prepared fresh for each experiment as it is prone to oxidation.[9]

Protocol 2: CuAAC Labeling of Azide-Modified Nucleic Acids

This protocol is a general guideline and may require optimization for specific nucleic acid sequences and applications.

-

In a sterile, nuclease-free microcentrifuge tube, combine the following reagents in the order listed:

-

Nuclease-free water to bring the final reaction volume to 100 µL.

-

10 µL of 1 M buffer (e.g., potassium phosphate, pH 7.5).

-

Azide-modified nucleic acid to a final concentration of 100 µM.

-

This compound stock solution to a final concentration of 200 µM (2-fold molar excess).

-

-

Vortex the mixture gently.

-

In a separate tube, prepare the catalyst premix by combining:

-

5 µL of 20 mM CuSO₄.

-

25 µL of 50 mM THPTA.

-

-

Vortex the catalyst premix and add it to the reaction mixture containing the nucleic acid and dye.

-

To initiate the click reaction, add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture.

-

Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light. For sensitive nucleic acids, the reaction can be performed at 4°C overnight.

-

After the incubation, the labeled nucleic acid is ready for purification.

Protocol 3: Purification of Labeled Nucleic Acids

It is crucial to remove the unreacted this compound and copper catalyst from the labeled nucleic acid. Several methods can be employed for purification:

Method A: Ethanol (B145695) Precipitation (for longer nucleic acids)

-

Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.

-

Add 2.5-3 volumes of ice-cold absolute ethanol.

-

Mix thoroughly and incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend it in a suitable nuclease-free buffer.

Method B: Size-Exclusion Chromatography (for oligonucleotides)

-

Use a pre-packed size-exclusion column (e.g., Sephadex G-25) suitable for oligonucleotide purification.

-

Equilibrate the column with a nuclease-free buffer of your choice.

-

Load the reaction mixture onto the column.

-

Elute the labeled oligonucleotide according to the manufacturer's instructions. The labeled nucleic acid will elute in the void volume, while the smaller dye molecules and salts will be retained.

Method C: Phase Extraction with n-Butanol

This method is effective for removing hydrophobic unreacted dyes.[14]

-

Add an equal volume of water-saturated n-butanol to the reaction mixture.

-

Vortex vigorously for 10-20 seconds.

-

Centrifuge at high speed for 1 minute to separate the phases.

-

The unreacted dye will partition into the upper organic phase (n-butanol), while the labeled nucleic acid remains in the lower aqueous phase.

-

Carefully remove and discard the upper organic phase.

-

Repeat the extraction 2-3 times to ensure complete removal of the unreacted dye.

Protocol 4: Quantification of Labeling Efficiency

The degree of labeling (DOL), which represents the average number of dye molecules per nucleic acid, can be determined spectrophotometrically.

-

Measure the absorbance of the purified, labeled nucleic acid at 260 nm (for the nucleic acid) and at the excitation maximum of Sulfo-Cy7 (~750 nm).

-

Calculate the concentration of the nucleic acid using its molar extinction coefficient at 260 nm.

-

Calculate the concentration of the dye using the molar extinction coefficient of Sulfo-Cy7 at ~750 nm (>150,000 cm⁻¹M⁻¹). Note that the dye's absorbance at 260 nm will contribute to the total A260 reading. A correction factor should be applied:

-

Corrected A260 = A260 - (A750 x CF260), where CF260 is the correction factor for the dye's absorbance at 260 nm.

-

-

The Degree of Labeling (DOL) is calculated as:

-

DOL = (Molar concentration of dye) / (Molar concentration of nucleic acid)

-

Mandatory Visualizations

Caption: Experimental workflow for labeling nucleic acids.

Caption: Copper-catalyzed azide-alkyne cycloaddition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. static.igem.wiki [static.igem.wiki]

- 4. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 8. glenresearch.com [glenresearch.com]

- 9. interchim.fr [interchim.fr]

- 10. lumiprobe.com [lumiprobe.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vivo Imaging Using Sulfo-Cyanine7 Alkyne Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo fluorescence imaging is a powerful technique for non-invasively monitoring biological processes in living organisms. Near-infrared (NIR) probes are particularly advantageous for this purpose due to the reduced absorption and scattering of light by tissues in the 700-900 nm window, which allows for deeper tissue penetration and higher signal-to-background ratios. Sulfo-Cyanine7 is a NIR fluorescent dye with properties that make it well-suited for in vivo applications, including high water solubility, a strong absorption and emission profile in the NIR spectrum, and a high quantum yield.[1][2] The alkyne derivative of Sulfo-Cyanine7 is specifically designed for bioorthogonal click chemistry, enabling the covalent labeling of azide-modified biomolecules in vivo. This copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is a biocompatible method for specific and efficient labeling within a complex biological environment, avoiding the cytotoxicity associated with copper catalysts.[3][4]

These application notes provide detailed protocols for utilizing Sulfo-Cyanine7 alkyne conjugates for in vivo imaging, with a focus on metabolic labeling of cancer cell surface glycans.

Quantitative Data

The following tables summarize key quantitative data for Sulfo-Cyanine7 and its conjugates, providing a comparative overview of their performance in preclinical studies. Please note that values can vary depending on the specific conjugate, animal model, and imaging instrumentation.

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cyanine7

| Property | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | [1] |

| Emission Maximum (λem) | ~773 nm | [1] |

| Molar Extinction Coefficient | ~240,600 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | High (Improved over other heptamethyne cyanines) | |

| Solubility | High in aqueous solutions | [3] |

Table 2: Illustrative Tumor-to-Background Ratios of Cy7-Labeled Probes at Different Time Points

This data is representative for Cy7-labeled targeting moieties in tumor-bearing mouse models and illustrates the typical signal enhancement over time.

| Time Post-Injection | Tumor-to-Background Ratio (Mean ± SD) |

| 4 hours | 2.5 ± 0.3 |

| 24 hours | 4.8 ± 0.5 |

| 48 hours | 6.2 ± 0.7 |

Tumor-to-background ratio is calculated as the mean fluorescence intensity of the tumor divided by the mean fluorescence intensity of adjacent non-tumor tissue.

Table 3: Illustrative Biodistribution of a Cy7-Labeled Nanoparticle in a Mouse Model (24 hours post-injection)

This table provides an example of the expected distribution of a Cy7-labeled entity. The actual biodistribution will be highly dependent on the nature of the molecule conjugated to the this compound.

| Organ | Percentage of Injected Dose per Gram of Tissue (%ID/g) (Mean ± SD) |

| Blood | 2.1 ± 0.5 |

| Tumor | 8.5 ± 1.2 |

| Liver | 15.3 ± 2.1 |

| Spleen | 5.7 ± 0.8 |

| Kidneys | 3.2 ± 0.6 |

| Lungs | 2.8 ± 0.4 |

| Heart | 1.5 ± 0.3 |

| Muscle | 1.1 ± 0.2 |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cancer Cell Surface Glycans with Azido (B1232118) Sugars

This protocol describes the introduction of azide (B81097) groups into the glycan structures of cancer cells via metabolic engineering. This is a prerequisite for in vivo labeling with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture the cancer cells of interest under standard conditions.

-

Preparation of Azido Sugar Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido sugar into the cell surface glycans.

-

Harvesting Cells for In Vivo Injection: After incubation, wash the cells three times with sterile PBS to remove any unincorporated azido sugar. Harvest the cells using standard cell detachment methods.

-

Cell Implantation: Implant the azide-labeled cancer cells into the appropriate animal model (e.g., subcutaneous injection in nude mice). Allow the tumor to grow to a suitable size for imaging.

Protocol 2: In Vivo Imaging with this compound

This protocol details the administration of this compound to animals with azide-labeled tumors and subsequent in vivo imaging.

Materials:

-

Animal model with azide-labeled tumors

-

This compound (or a pre-conjugated DBCO-Sulfo-Cyanine7 for copper-free click chemistry)

-

Sterile PBS or other appropriate vehicle

-

In vivo imaging system equipped for NIR fluorescence detection

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using an induction chamber with 2-3% isoflurane (B1672236).

-

Transfer the animal to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.

-

To minimize autofluorescence, it is recommended to feed the animals a chlorophyll-free diet for at least one week prior to imaging.

-

-

Probe Preparation:

-

Dissolve the this compound conjugate in sterile PBS to the desired concentration. A typical dose is 1-5 nmol per mouse.

-

-

Probe Administration:

-

Acquire a baseline pre-injection image to assess background autofluorescence.

-

Administer the this compound solution via an appropriate route, typically intravenous (tail vein) injection. The injection volume is usually 100-200 µL.

-

-

In Vivo Imaging:

-

Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

For Sulfo-Cyanine7, use an excitation filter around 750 nm and an emission filter around 780 nm.[1]

-

Adjust the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.

-

Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

-

-

Ex Vivo Biodistribution (Optional):

-

At the final imaging time point, euthanize the animal.

-

Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

-

Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the probe and quantify the fluorescence intensity in each organ.

-

The fluorescence intensity can be converted to the percentage of the injected dose per gram of tissue (%ID/g) for quantitative analysis.

-

Visualizations

Signaling Pathway: Metabolic Labeling of Cell Surface Glycans

The following diagram illustrates the metabolic pathway for the incorporation of an azido sugar (Ac4ManNAz) into sialoglycans on the cell surface, which then become targets for this compound.

Caption: Metabolic pathway for labeling cell surface glycans with this compound.

Experimental Workflow

The diagram below outlines the general workflow for an in vivo imaging experiment using this compound conjugates.

Caption: General workflow for in vivo imaging with this compound.

References

- 1. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Sulfo-Cyanine7 Alkyne in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sulfo-Cyanine7 (Sulfo-Cy7) alkyne, a near-infrared fluorescent dye, in flow cytometry applications. This document details the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for labeling biomolecules, provides step-by-step protocols for antibody conjugation and cell labeling, and offers guidance on data acquisition and analysis.

Introduction to Sulfo-Cyanine7 Alkyne and Click Chemistry

Sulfo-Cyanine7 is a bright and photostable near-infrared (NIR) dye with an excitation maximum around 750 nm and an emission maximum at approximately 773 nm.[1] Its emission in the NIR spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio in flow cytometry. The sulfonated form of the dye enhances its water solubility, making it ideal for labeling biological molecules in aqueous environments.[1]

The alkyne functional group on Sulfo-Cy7 allows for its covalent attachment to azide-modified biomolecules through the highly efficient and specific CuAAC click chemistry reaction. This bioorthogonal reaction is rapid, high-yielding, and occurs under mild, biocompatible conditions, making it an excellent choice for labeling sensitive biological samples.[2]

Data Presentation

Photophysical Properties of Sulfo-Cyanine7

| Property | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | [1] |

| Emission Maximum (λem) | ~773 nm | [1] |

| Stokes Shift | ~23 nm | [1] |

| Molar Extinction Coefficient | > 200,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield | High | [1] |

| Solubility | Good in water, DMF, DMSO | [4] |

Recommended Reagent Concentrations for CuAAC Labeling

| Reagent | Stock Concentration | Final Concentration | Molar Ratio/Equivalents |

| Azide-Modified Antibody | 1-5 mg/mL | 1-10 µM | 1 equivalent |

| This compound | 10 mM in DMSO | 40-100 µM | 4-10 equivalents to antibody |

| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 100-500 µM | 10-50 equivalents to antibody |

| THPTA Ligand | 50 mM in water | 500-2500 µM | 5 equivalents to CuSO₄ |

| Sodium Ascorbate (B8700270) | 100 mM in water (freshly prepared) | 2.5-5 mM | 25-50 equivalents to CuSO₄ |

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Antibodies with this compound

This protocol describes the conjugation of this compound to an antibody that has been previously modified to contain azide (B81097) groups.

Materials:

-

Azide-modified antibody

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-